

¹³C NMR chemical shifts for 4-Hepten-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hepten-1-ol

Cat. No.: B3254830

[Get Quote](#)

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hepten-1-ol

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of 4-hepten-1-ol. Due to the limited availability of experimental spectra in public databases, this document presents predicted chemical shift data. It also includes a detailed, representative experimental protocol for acquiring ¹³C NMR spectra for this type of compound, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹³C NMR Chemical Shift Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. In the case of 4-hepten-1-ol, the geometry of the double bond (cis or trans) significantly influences the chemical shifts of the nearby carbon atoms, particularly the allylic carbons. The predicted ¹³C NMR chemical shift values for both isomers are summarized in the tables below. These predictions are based on established increments and analysis of similar unsaturated alcohol structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Hepten-1-ol

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~62.1
C2	~32.4
C3	~29.5
C4	~129.8
C5	~128.7
C6	~20.6
C7	~14.3

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(E)-4-Hepten-1-ol**

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~62.3
C2	~32.5
C3	~34.8
C4	~130.9
C5	~129.7
C6	~25.8
C7	~14.0

Visualization of Molecular Structures and Carbon Numbering

The following diagrams illustrate the chemical structures of **(Z)-4-hepten-1-ol** and **(E)-4-hepten-1-ol** with the carbon atoms numbered to correspond with the data in the tables above.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **(Z)-4-hepten-1-ol** with carbon numbering.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **(E)-4-hepten-1-ol** with carbon numbering.

Experimental Protocol for ^{13}C NMR Spectroscopy

This section details a standard methodology for acquiring a proton-decoupled ^{13}C NMR spectrum of a moderately volatile alcohol like **4-hepten-1-ol**.

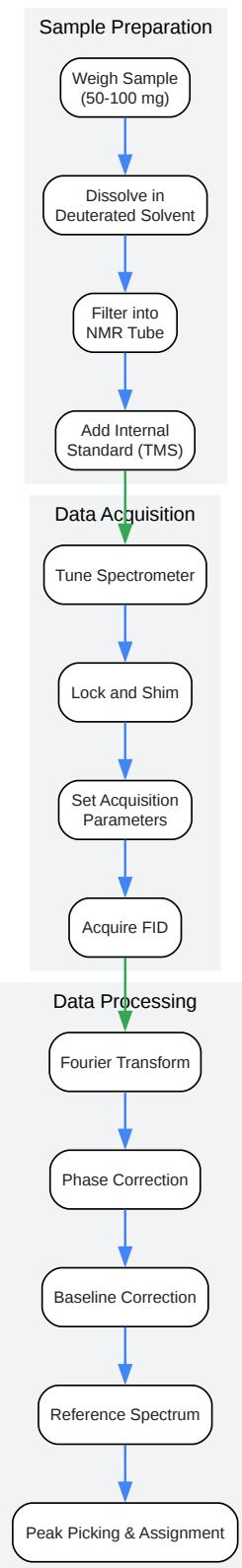
1. Sample Preparation

- Analyte: Weigh approximately 50-100 mg of **4-hepten-1-ol**. For small molecules, this amount is generally sufficient to obtain a good quality spectrum in a reasonable time.[1]
- Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d_6), depending on the sample's solubility.[2]
- Procedure:
 - Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.[2]
 - If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
- Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are representative for a 400 MHz NMR spectrometer.


- Instrument Tuning: The spectrometer probe should be tuned to the ^{13}C frequency.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
 - Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is generally sufficient to cover the chemical shift range of most organic molecules.
 - Acquisition Time (AT): Typically set between 1 to 2 seconds.
 - Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T_1 relaxation time of the carbons of interest) is necessary.
 - Pulse Angle: A flip angle of 30-45 degrees is often used as a compromise between signal intensity and relaxation time.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C , multiple scans are required. For a sample of this concentration, 128 to 1024 scans are typically accumulated to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to a few hours.[\[1\]](#)

3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).
- Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Logical Workflow for ^{13}C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ^{13}C NMR experiment.

[Click to download full resolution via product page](#)

Caption: Workflow for ^{13}C NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- To cite this document: BenchChem. [13C NMR chemical shifts for 4-Hepten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3254830#13c-nmr-chemical-shifts-for-4-hepten-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com